molecular formula C9H10N2O2 B11910521 1-Methyl-7-nitroindoline

1-Methyl-7-nitroindoline

Cat. No.: B11910521
M. Wt: 178.19 g/mol
InChI Key: OHDFWPOGBJZDSH-UHFFFAOYSA-N
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Description

1-Methyl-7-nitroindoline is a chemical compound belonging to the indoline family, characterized by a nitro group at the seventh position and a methyl group at the first position of the indoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-7-nitroindoline can be synthesized through several methods. One common approach involves the nitration of 1-methylindoline using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the seventh position.

Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-7-nitroindoline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

    Oxidation: Although less common, the methyl group can be oxidized to a carboxyl group using strong oxidizing agents.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide, and catalysts like potassium carbonate.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Reduction: 1-Methyl-7-aminoindoline.

    Substitution: Various substituted indolines depending on the nucleophile used.

    Oxidation: 1-Methyl-7-carboxyindoline.

Scientific Research Applications

1-Methyl-7-nitroindoline has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a probe in photochemical studies.

    Biology: Employed in the study of enzyme mechanisms and as a fluorescent probe for biological imaging.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-7-nitroindoline varies depending on its application. In biological systems, it can interact with specific enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets, while the indoline ring can participate in π-π stacking interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

    1-Methyl-5-nitroindoline: Similar structure but with the nitro group at the fifth position.

    1-Methyl-4-nitroindoline: Nitro group at the fourth position.

    1-Methyl-6-nitroindoline: Nitro group at the sixth position.

Uniqueness: 1-Methyl-7-nitroindoline is unique due to the specific positioning of the nitro group, which influences its chemical reactivity and biological interactions. The seventh position allows for distinct electronic and steric effects, making it a valuable compound for targeted applications in research and industry.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

1-methyl-7-nitro-2,3-dihydroindole

InChI

InChI=1S/C9H10N2O2/c1-10-6-5-7-3-2-4-8(9(7)10)11(12)13/h2-4H,5-6H2,1H3

InChI Key

OHDFWPOGBJZDSH-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C1C(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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